molecular formula C24H21ClN4O B11580162 N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-chlorobenzamide

N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-chlorobenzamide

Cat. No.: B11580162
M. Wt: 416.9 g/mol
InChI Key: UXMMNSGFDMSMKQ-UHFFFAOYSA-N
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Description

N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-chlorobenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a tetrahydropyrazino[1,2-a]benzimidazole core linked to a benzyl group and a chlorobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-chlorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydropyrazino[1,2-a]benzimidazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyl group: This can be achieved through a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydropyrazino[1,2-a]benzimidazole intermediate.

    Attachment of the chlorobenzamide moiety: This step involves the reaction of the intermediate with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to selectively inhibit certain enzymes, such as PI3Kβ, which is involved in the phosphorylation of Akt . This inhibition can lead to various downstream effects, including modulation of cell signaling pathways and potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H21ClN4O

Molecular Weight

416.9 g/mol

IUPAC Name

N-(2-benzyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl)-2-chlorobenzamide

InChI

InChI=1S/C24H21ClN4O/c25-20-9-5-4-8-19(20)24(30)26-18-10-11-22-21(14-18)27-23-16-28(12-13-29(22)23)15-17-6-2-1-3-7-17/h1-11,14H,12-13,15-16H2,(H,26,30)

InChI Key

UXMMNSGFDMSMKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4Cl)CN1CC5=CC=CC=C5

Origin of Product

United States

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